rac Methotrimeprazine-d6 Sulfoxide
Description
Significance of Deuterium (B1214612) Labeling in Drug Metabolism and Pharmacokinetic Investigations
Deuterium labeling, the strategic replacement of hydrogen atoms with deuterium, has become a significant strategy in pharmaceutical research for several reasons. nih.gov This substitution can have a profound impact on a drug's pharmacokinetic profile. nih.govresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a difference that gives rise to the deuterium kinetic isotope effect (KIE). portico.orgresearchgate.net This effect can slow down metabolic reactions where the cleavage of a C-H bond is the rate-determining step, a common occurrence in drug metabolism mediated by enzymes like the cytochrome P450 (CYP) family. juniperpublishers.comnih.gov
The primary benefits of deuterium labeling in DMPK studies include:
Altered Metabolite Profiles: Deuteration can shift metabolic pathways, potentially reducing the formation of toxic or undesirable metabolites and increasing the concentration of the parent drug or its active metabolites. nih.govjuniperpublishers.com
Improved Bioavailability: The incorporation of deuterium can sometimes improve a drug's solubility and permeability, leading to better absorption and bioavailability. clearsynthdeutero.com
Elucidation of Metabolic Pathways: The use of deuterated compounds allows researchers to track the metabolic fate of a drug, helping to identify metabolic "hot spots" on the molecule and understand the enzymes involved. symeres.comhyphadiscovery.com
The first deuterated drug approved by the U.S. Food and Drug Administration (FDA) was deutetrabenazine, which demonstrated the clinical viability of this approach by offering an improved pharmacokinetic profile over its non-deuterated counterpart. nih.govresearchgate.netwikipedia.org
Overview of Methotrimeprazine: Parent Compound and Metabolic Pathways
Methotrimeprazine, also known as levomepromazine (B1675116), is a phenothiazine (B1677639) derivative with antipsychotic, analgesic, and sedative properties. t3db.canih.govwikipedia.org As a low-potency antipsychotic, it functions as an antagonist at various receptors in the central nervous system, including dopamine (B1211576), serotonin (B10506), adrenergic, histamine (B1213489), and muscarinic receptors. t3db.canih.govwikipedia.orghmdb.ca
Methotrimeprazine undergoes extensive first-pass metabolism in the liver, resulting in an oral bioavailability of approximately 50-60%. t3db.cadrugbank.com The primary metabolic pathways identified for methotrimeprazine are:
Sulfoxidation: The formation of sulfoxide (B87167) metabolites is a major pathway for phenothiazines. t3db.canih.govnih.gov
N-Demethylation: The removal of methyl groups from the side chain is another key metabolic route. t3db.capharmgkb.org
Glucuronidation: Conjugation with glucuronic acid to form more water-soluble metabolites for excretion. t3db.canih.gov
These metabolic processes are primarily carried out by cytochrome P450 enzymes. juniperpublishers.comhmdb.ca Studies on the related phenothiazine, chlorpromazine (B137089), have shown that CYP1A2 and CYP3A4 are significantly involved in its sulfoxidation. pharmgkb.org
| Property | Description |
|---|---|
| Drug Class | Phenothiazine, Typical Antipsychotic nih.govwikipedia.org |
| Primary Mechanism | Antagonist at dopamine, serotonin, adrenergic, and other receptors t3db.canih.govhmdb.ca |
| Bioavailability | ~50-60% (Oral) t3db.cadrugbank.com |
| Metabolism | Hepatic t3db.canih.govdrugbank.com |
| Elimination Half-Life | ~20 hours t3db.canih.gov |
| Major Metabolic Pathways | Sulfoxidation, N-Demethylation, Glucuronidation t3db.canih.gov |
Rationale for Researching rac Methotrimeprazine-d6 Sulfoxide as a Key Metabolite/Analytical Standard
The study of specific, labeled metabolites like this compound is crucial for comprehensive pharmaceutical analysis. Its importance stems from its dual role as both a significant metabolite of methotrimeprazine and a deuterated analytical standard.
The introduction of deuterium into a molecule can significantly influence its metabolic fate due to the kinetic isotope effect (KIE). portico.orgresearchgate.net The C-D bond has a lower zero-point energy compared to the C-H bond, meaning more energy is required to break it. portico.org This makes molecules more resistant to metabolic processes that involve the cleavage of that bond, which is a common step in oxidation reactions catalyzed by cytochrome P450 enzymes. juniperpublishers.comnih.gov
| Feature | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Consequence in Drug Metabolism |
|---|---|---|---|
| Relative Mass | Lighter | Heavier (due to extra neutron) wikipedia.org | Slower vibrational frequency and lower zero-point energy for C-D bonds portico.org |
| Bond Strength | Weaker | Stronger researchgate.net | |
| Metabolic Cleavage Rate | Faster | Slower (Kinetic Isotope Effect) portico.orgwikipedia.org | Increased metabolic stability and longer half-life of deuterated drugs juniperpublishers.com |
For drugs in the phenothiazine class, sulfoxidation is a primary and significant metabolic pathway. t3db.canih.govnih.gov The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of sulfoxide metabolites. rsc.orgmdpi.com These metabolites can be formed in substantial amounts in the body. nih.gov
The pharmacological significance of these sulfoxide metabolites is a subject of considerable research. In many cases, the sulfoxide metabolites of phenothiazines are found to be less biologically active than their parent compounds. nih.gov For instance, studies on chlorpromazine and methotrimeprazine have indicated that their sulfoxide metabolites have significantly reduced neuroleptic potency. nih.govnih.gov This loss of activity is thought to be caused by the introduction of the polar sulfoxide group itself, which can alter the molecule's interaction with dopamine receptors. nih.govnih.gov Therefore, characterizing the formation and clearance of these sulfoxide metabolites is essential for understanding the therapeutic efficacy and duration of action of phenothiazine drugs. nih.gov
Properties
CAS No. |
1346601-89-5 |
|---|---|
Molecular Formula |
C19H24N2O2S |
Molecular Weight |
350.51 |
IUPAC Name |
3-(2-methoxy-5-oxophenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H24N2O2S/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)24(22)19-10-9-15(23-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/i2D3,3D3 |
InChI Key |
CUJAZGOWDHBZEI-XERRXZQWSA-N |
SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C |
Synonyms |
2-Methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propanamine-d6 5-Oxide; |
Origin of Product |
United States |
Chemical Synthesis and Advanced Derivatization Strategies for Rac Methotrimeprazine D6 Sulfoxide
Synthetic Routes for Methotrimeprazine and its Deuterated Analogues
The creation of Methotrimeprazine-d6 begins with the synthesis of its deuterated precursor, (±)-Levomepromazine-d6. medchemexpress.com The core of the strategy involves introducing deuterium (B1214612) atoms at specific, metabolically stable positions. For phenothiazine (B1677639) derivatives, this is often achieved by utilizing a pre-deuterated side chain which is then attached to the phenothiazine nucleus. smolecule.comnih.gov
The introduction of deuterium into organic molecules is a cornerstone of preparing labeled compounds and can be achieved through several established methods. nih.gov
Hydrogen/Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms with deuterium. Catalytic H/D exchange reactions, often using deuterium oxide (D₂O) as the deuterium source, can be facilitated by catalysts such as Lewis acids or nanostructured transition metals like iron and manganese. uni-rostock.deresearchgate.net This approach is particularly effective for (hetero)arenes but requires careful control to achieve selective labeling. researchgate.net
Reductive Deuteration: This technique introduces deuterium by reducing a suitable functional group with a deuterated reducing agent. A common strategy for phenothiazines involves the reduction of an ester or imide intermediate using a powerful deuterated reagent like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov Other modern methods include the electrocatalytic reductive deuteration of arenes using D₂O or the reduction of functional groups like ketones and acyl chlorides with reagents such as samarium(II) iodide (SmI₂) and D₂O. nih.govmdpi.comcas.cn
| Method | Deuterium Source | Typical Substrates | Key Features | Reference |
|---|---|---|---|---|
| Catalytic H/D Exchange | D₂O | (Hetero)arenes, Anilines, Phenols | Utilizes affordable D₂O; selectivity can be a challenge. | uni-rostock.deresearchgate.net |
| Reductive Amination | D₂O with SmI₂ | Ketoximes, Aldoximes | Produces α-deuterated primary amines with high deuterium incorporation. | acs.org |
| Reductive Deuteration of Carbonyls | D₂O with Mg or SmI₂ | Ketones, Acyl Chlorides | Features excellent functional group tolerance and high D-incorporation. | mdpi.comcas.cn |
| Metal Hydride Reduction | Lithium Aluminum Deuteride (LiAlD₄) | Esters, Amides, Imides | Powerful reagent for complete reduction of polar functional groups. | nih.gov |
| Electrocatalytic Deuteration | D₂O | (Hetero)arenes | Scalable method using a specialized electrode; cost-effective. | nih.govbohrium.com |
The most direct route to Methotrimeprazine-d6 involves the alkylation of the 2-methoxyphenothiazine (B126182) core with a deuterated alkylating agent. The 'd6' designation refers to the six deuterium atoms on the two methyl groups of the dimethylamino moiety. smolecule.com The synthesis begins by preparing the deuterated side chain, which is then coupled with the phenothiazine nucleus. A validated method involves the nucleophilic substitution reaction where the nitrogen atom of 2-methoxyphenothiazine attacks the terminal carbon of a deuterated 3-chloro-2-methylpropyl chain under basic conditions. smolecule.com This precursor, (±)-Levomepromazine-d6, is the direct substrate for the subsequent oxidation step. medchemexpress.com
Oxidation Pathways to Form the Sulfoxide (B87167) Moiety
The transformation of the sulfur atom in the phenothiazine ring of Methotrimeprazine-d6 into a sulfoxide is a critical step. This oxidation can be accomplished through various chemical or biocatalytic methods. The resulting product, Methotrimeprazine Sulfoxide, is also a known metabolite of the parent drug. nih.govcymitquimica.com
The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, but it requires careful control to prevent overoxidation to the corresponding sulfone. nih.govorganic-chemistry.org A wide array of oxidizing agents has been developed for this purpose.
Hydrogen Peroxide (H₂O₂) : Considered an ideal "green" oxidant because its only byproduct is water, H₂O₂ is frequently used. nih.govjsynthchem.com Its selectivity can be enhanced by using it in conjunction with catalysts like tantalum carbide or in specific solvents such as glacial acetic acid. nih.govorganic-chemistry.org
Peroxy Acids and Other Peroxides : Reagents like peracetic acid and urea-hydrogen peroxide (UHP) are effective for sulfoxidation. organic-chemistry.orgjchemrev.com
Halogen-Based Reagents : Sodium meta-periodate (NaIO₄) and periodic acid (H₅IO₆) are known for their high selectivity in converting sulfides to sulfoxides. organic-chemistry.orgjchemrev.com Sodium hypochlorite (B82951) (NaOCl) can also be used, sometimes with a catalyst. organic-chemistry.orgjchemrev.com
Other Oxidants : While traditional strong oxidants like nitric acid and potassium permanganate (B83412) (KMnO₄) can be used, they often lead to overoxidation. jchemrev.com More controlled oxidation can be achieved with reagents such as iodosobenzene (B1197198) or a combination of ceric ammonium (B1175870) nitrate (B79036) (CAN) with sodium bromate. organic-chemistry.orgjchemrev.com A patented process for preparing sulfoxide compounds with high purity involves using hydrogen peroxide with a rhenium catalyst, which simplifies the isolation procedure. google.com
| Oxidant/System | Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| H₂O₂ in Acetic Acid | Room temperature | "Green" oxidant, simple procedure, high yields. | Risk of overoxidation to sulfone. | nih.gov |
| Periodic Acid (H₅IO₆) / FeCl₃ | MeCN, catalyst | Excellent selectivity and high yields. | Requires metal catalyst. | organic-chemistry.org |
| Urea-Hydrogen Peroxide (UHP) | Solid-state or with catalyst (e.g., diphenyl diselenide) | Stable, inexpensive, easy to handle. | Can also oxidize to sulfones under different conditions. | organic-chemistry.org |
| H₂O₂ / Rhenium Catalyst | Ethanol solvent | High purity and yield, simple isolation. | Requires expensive and toxic heavy metal catalyst. | google.com |
| Sodium Hypochlorite (NaOCl) | Aqueous acetonitrile | Catalyst-free, environmentally benign. | May require careful pH control. | organic-chemistry.org |
Biocatalysis offers a green and highly selective alternative for synthesizing sulfoxides, particularly for producing enantiomerically pure compounds. rsc.orgnih.govucl.ac.uk Since the sulfur atom in rac Methotrimeprazine-d6 Sulfoxide is a chiral center, these methods are highly relevant.
Approaches generally fall into two categories: asymmetric oxidation of the sulfide or kinetic resolution of the racemic sulfoxide. frontiersin.orgnih.gov A powerful strategy for obtaining a single enantiomer from a racemic mixture is deracemization. This process typically couples a highly enantioselective enzymatic reduction with a non-selective chemical or enzymatic oxidation in a cyclic process. nih.govresearchgate.net
A key enzyme in this field is Methionine sulfoxide reductase A (MsrA), which exhibits high enantioselectivity in reducing one specific enantiomer of a sulfoxide back to its sulfide form. frontiersin.orgnih.gov The sulfide is then re-oxidized non-selectively to the racemic sulfoxide by a secondary system. This cycle progressively enriches the non-reducible enantiomer. The re-oxidation can be achieved using:
Chemical Oxidants : An oxaziridine-type oxidant in a biphasic (e.g., water/decane) system can re-oxidize the sulfide in the organic phase without deactivating the enzyme in the aqueous phase. frontiersin.orgnih.govnih.gov
Photocatalysts : Light-dependent photocatalysts can be coupled with the enzymatic reduction to drive the non-selective re-oxidation of the sulfide. researchgate.net
Electrocatalysis : Anodic oxidation in an undivided cell can be combined with the biocatalytic reduction, demonstrating good compatibility between the two processes. colab.ws
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of the final product and its intermediates is essential to ensure high purity. A significant challenge in sulfoxide synthesis is the separation of the desired product from both the unreacted sulfide starting material and the over-oxidized sulfone byproduct, due to their similar physical and chemical properties. google.com
Standard laboratory purification techniques are widely employed. Following the reaction, a typical workup may involve neutralizing the reaction mixture, followed by solvent extraction (e.g., with dichloromethane). nih.gov The organic layers are then combined, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure. nih.gov
For more challenging separations, or to isolate specific isomers, column chromatography is the method of choice. smolecule.comrsc.org The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (solvent system) is optimized to achieve effective separation of the target compound from impurities. The selection of a highly selective synthesis method, such as the use of a rhenium catalyst, can significantly simplify the purification process, sometimes requiring only a basic isolation procedure to achieve high purity. google.com
Metabolic Studies and Pathway Elucidation of Methotrimeprazine Sulfoxide
In Vitro Metabolic Investigations
In vitro studies using various subcellular fractions and enzyme systems have been instrumental in delineating the specific enzymes responsible for the metabolism of methotrimeprazine and its sulfoxide (B87167) form.
Hepatic Microsomal Studies: Cytochrome P450 (CYP) Isoform Involvement in Sulfoxidation
The formation of methotrimeprazine sulfoxide is primarily a Phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) enzyme system located in the smooth endoplasmic reticulum of liver cells. semanticscholar.org Investigations using human liver microsomes and cDNA-expressed human CYP isoforms have identified the specific enzymes driving this sulfoxidation reaction.
Studies on levomepromazine (B1675116) (the non-deuterated form of methotrimeprazine) have shown that CYP3A4 is the principal isoenzyme responsible for its 5-sulfoxidation, accounting for approximately 72% of this metabolic conversion at therapeutic concentrations. nih.govmdpi.com The CYP1A2 isoenzyme also contributes significantly, being responsible for about 20% of the sulfoxidation process. nih.govmdpi.com In contrast, the involvement of other CYP isoforms such as CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1 in this specific metabolic step has been found to be negligible, contributing between 0.1% and 8%. nih.govmdpi.com
Interestingly, at higher, toxicological concentrations of the parent drug, the relative contribution of these enzymes shifts. The role of CYP1A2 in sulfoxidation increases, while the contribution of CYP3A4 decreases significantly. nih.gov This concentration-dependent shift highlights the complex interplay of different CYP isoforms in the metabolism of methotrimeprazine. The metabolism of the related phenothiazine (B1677639), chlorpromazine (B137089), also shows primary involvement of CYP1A2 (64%) and CYP3A4 (34%) in its 5-sulfoxidation. nih.gov
Table 1: Cytochrome P450 Isoform Contribution to Levomepromazine 5-Sulfoxidation
| CYP Isoform | Contribution at Therapeutic Concentration (10μM) |
|---|---|
| CYP3A4 | 72% |
| CYP1A2 | 20% |
| Other CYPs (2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1) | 0.1-8% |
Data sourced from in vitro studies with cDNA-expressed human CYP isoforms. nih.gov
Cytosolic and Mitochondrial Enzyme Contributions to Sulfoxide Formation and Further Metabolism
While CYP enzymes in the endoplasmic reticulum are the primary drivers of sulfoxidation, enzymes in the cytosol and mitochondria also play roles in drug metabolism. researchgate.net In the context of sulfoxides, mitochondrial and cytosolic enzymes like peptide methionine sulfoxide reductases (MSRA and MSRB) are known to repair oxidized proteins by reducing methionine sulfoxide back to methionine. nih.govsemanticscholar.org These enzymes are present in both the cytosol and mitochondria. semanticscholar.org
However, specific studies directly implicating cytosolic or mitochondrial enzymes in the initial formation of methotrimeprazine sulfoxide are scarce. Their primary role appears to be in the reduction of sulfoxides, a reverse reaction, rather than their formation. nih.gov Further metabolism of the sulfoxide metabolite within these cellular compartments could theoretically occur, but detailed pathways have not been fully elucidated for this specific compound. General metabolic processes within mitochondria are sensitive to oxidative stress, which can impact enzyme activity. mdpi.com
Recombinant Enzyme Studies for Specific Biotransformation Pathways
The use of recombinant human CYP enzymes has been crucial in pinpointing the specific isoforms involved in methotrimeprazine's biotransformation. nih.gov By expressing individual human CYP enzymes in controlled systems, researchers have been able to confirm the primary roles of CYP3A4 and CYP1A2 in the 5-sulfoxidation of levomepromazine. nih.gov These studies allow for a clear, unambiguous assessment of each enzyme's catalytic activity toward the substrate, avoiding the complexities of the native microsomal environment with its multiple interacting enzymes. nih.gov Recombinant enzyme systems are a valuable tool for producing specific metabolites, like methotrimeprazine sulfoxide, in quantities sufficient for further structural and functional analysis. nih.gov
Kinetic Characterization of Sulfoxidation Enzymes
Kinetic analyses of levomepromazine metabolism have revealed that the enzymes involved exhibit different affinities for the substrate. At therapeutic drug concentrations (10μM), CYP3A4 demonstrates a higher affinity for levomepromazine in the 5-sulfoxidation reaction compared to other isoforms. nih.gov However, as the substrate concentration increases to toxicological levels (100μM), the metabolic landscape changes, with CYP1A2's role becoming more prominent. nih.gov This suggests that at lower, clinically relevant doses, CYP3A4 is the dominant enzyme, but at higher doses, CYP1A2's catalytic activity becomes more significant in the formation of the sulfoxide metabolite. Specific kinetic parameters (e.g., Km, Vmax) for the sulfoxidation of rac Methotrimeprazine-d6 Sulfoxide itself are not extensively detailed in the available literature.
In Vivo Metabolic Studies in Pre-clinical Animal Models
While clinical implications are outside the scope of this article, pre-clinical studies in animal models provide valuable insights into the in vivo metabolic fate of methotrimeprazine sulfoxide.
Identification of Additional Metabolites Derived from Sulfoxide
Following the formation of methotrimeprazine sulfoxide, this metabolite can undergo further biotransformation. In vivo studies in rats have demonstrated that when methotrimeprazine sulfoxide is administered, it can be further metabolized. service.gov.uk One identified downstream product in rat urine is mono-desmethyl-methotrimeprazine sulfoxide. service.gov.uk This indicates that N-demethylation can occur after the initial sulfoxidation of the phenothiazine ring.
Studies on other phenothiazines in animal models support these findings. In rats administered related compounds, both the sulfoxide and the N-dealkylated sulfoxide were found in urine. researchgate.net Furthermore, research on the phenothiazine sulforidazine (B28238) in dogs identified metabolites such as the lactam of the sulforidazine ring sulfoxide and a phenolic derivative of the sulfoxide, indicating that the sulfoxide metabolite is a substrate for further complex metabolic reactions. nih.gov These findings suggest that the metabolic pathway of methotrimeprazine sulfoxide in vivo is not terminal and leads to the formation of additional, more polar metabolites to facilitate excretion.
Table 2: Identified Metabolites in Pre-clinical and In Vitro Studies
| Parent Compound | Metabolite | Study Type | Species/System |
|---|---|---|---|
| Methotrimeprazine | Methotrimeprazine Sulfoxide | In vivo | Human |
| Methotrimeprazine | Desmethyl-methotrimeprazine | In vivo | Human |
| Methotrimeprazine Sulfoxide | mono-desmethyl-methotrimeprazine sulfoxide | In vivo | Rat |
| Sulforidazine | Sulforidazine ring sulphoxide | In vivo | Dog, Human |
| Sulforidazine | Lactam of sulforidazine ring sulphoxide | In vivo | Dog, Human |
| Sulforidazine | Phenolic derivative of sulforidazine | In vivo | Dog, Human |
| Sulforidazine | Sulforidazine N-oxide | In vivo | Human |
Data compiled from various metabolic studies. service.gov.uknih.govdrugbank.comnih.gov
Deuterium (B1214612) Kinetic Isotope Effects (KIE) on Sulfoxidation Rates and Metabolic Shunting
The introduction of deuterium at specific molecular positions can significantly alter the rate of metabolic reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). nih.govresearchgate.net This effect arises from the fact that a carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher bond dissociation energy than a carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, enzymatic reactions that involve the cleavage of a C-D bond as the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. symeres.com
In the context of this compound, the "d6" designation indicates that six hydrogen atoms in the methotrimeprazine molecule have been replaced with deuterium. While the exact positions of deuteration are crucial for interpreting metabolic outcomes, this labeling is often employed in the N,N-dimethylamino propyl side chain. If the metabolic pathway leading to sulfoxidation or other transformations involves the cleavage of one of these C-D bonds, a KIE would be expected.
The primary KIE can be quantified as the ratio of the rate constants for the non-deuterated (kH) and deuterated (kD) substrates:
KIE = kH / kD
A KIE value significantly greater than 1 indicates that C-H (or C-D) bond cleavage is at least partially rate-limiting. nih.gov
Deuterium labeling can also lead to "metabolic shunting". juniperpublishers.com This occurs when the slowing of one metabolic pathway due to the KIE causes the drug to be metabolized through alternative pathways that were previously minor. juniperpublishers.comresearchgate.net For methotrimeprazine, which undergoes several metabolic transformations including N-demethylation and hydroxylation in addition to sulfoxidation, deuteration could potentially alter the balance of these pathways. For instance, if N-demethylation is slowed by the deuterium labeling on the methyl groups, a greater proportion of the drug may be shunted towards the sulfoxidation pathway.
The potential effects of deuterium labeling on the metabolic pathways of methotrimeprazine are summarized in the table below.
| Metabolic Pathway | Potential Effect of Deuteration (d6) | Expected Outcome |
| N-Demethylation | Significant KIE if deuterium is on the N-methyl groups | Decreased rate of N-demethylation |
| Sulfoxidation | No direct KIE on the sulfur atom | Rate may increase due to metabolic shunting from other pathways |
| Aromatic Hydroxylation | KIE if deuteration is on the aromatic ring | Decreased rate of hydroxylation |
This table presents theoretical outcomes based on the principles of the deuterium kinetic isotope effect and metabolic shunting.
Mechanistic Insights into Sulfoxide Formation and Subsequent Transformations
The formation of sulfoxides is a common metabolic route for phenothiazine drugs. This biotransformation is primarily mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). mdpi.comnih.gov
Methotrimeprazine possesses a chiral center in its side chain, meaning it exists as two enantiomers, (R)- and (S)-methotrimeprazine. The sulfoxide metabolite also has a chiral center at the sulfur atom, which can exist in either an (R) or (S) configuration. The enzymatic oxidation of the sulfur atom in the phenothiazine ring can be stereoselective, potentially leading to a non-racemic mixture of sulfoxide enantiomers. However, in many cases, the metabolism results in a racemic or near-racemic mixture of the sulfoxide.
The stereochemistry of the parent drug can influence the stereoselectivity of sulfoxidation. Different enzymes may exhibit different stereochemical preferences for the substrate and the product. For many phenothiazines, sulfoxidation leads to a significant decrease in pharmacological activity. nih.gov This is partly attributed to changes in the molecule's conformation and electrostatic potential upon sulfoxidation, which can weaken its interaction with target receptors. nih.gov
Sulfur oxidation is a major metabolic pathway for many phenothiazine drugs. mdpi.comnih.gov For methotrimeprazine, the formation of methotrimeprazine sulfoxide is a significant metabolic step. Studies have shown that the 5-sulfoxidation of levomepromazine (methotrimeprazine) is primarily catalyzed by the cytochrome P450 isozyme CYP3A4, which accounts for approximately 72% of this transformation at therapeutic concentrations. mdpi.com CYP1A2 also contributes to a lesser extent (around 20%). mdpi.com
The general mechanism of CYP-mediated sulfoxidation involves the transfer of an oxygen atom from the activated heme-iron center of the enzyme to the electron-rich sulfur atom of the phenothiazine ring. The process is initiated by the binding of the substrate to the active site of the CYP enzyme.
The table below summarizes the key enzymes involved in the sulfoxidation of methotrimeprazine.
| Enzyme | Contribution to Methotrimeprazine 5-Sulfoxidation |
| CYP3A4 | ~72% |
| CYP1A2 | ~20% |
| Other CYPs | Minor contribution |
Data sourced from studies on levomepromazine metabolism. mdpi.com
Further oxidation of the sulfoxide to a sulfone can also occur, though this is generally a less prominent pathway for methotrimeprazine compared to other phenothiazines. The elucidation of these metabolic pathways is crucial for a comprehensive understanding of the drug's disposition and potential for drug-drug interactions.
Stereochemical Investigations of Rac Methotrimeprazine Sulfoxide
Chiral Resolution and Enantiomeric Purity Determinationbath.ac.ukethernet.edu.et
The separation and quantification of the individual enantiomers of methotrimeprazine sulfoxide (B87167) are critical for stereoselective studies. Chirality is a fundamental aspect of pharmacology, as enantiomers of a drug can exhibit widely different biological activities. ethernet.edu.etamericanlaboratory.com The development of robust analytical methods for chiral resolution and the determination of enantiomeric purity is therefore essential. libretexts.orgwdh.ac.id
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of the enantiomers of phenothiazine (B1677639) derivatives, including methotrimeprazine and its sulfoxide metabolite. chromatographyonline.com Chiral stationary phases (CSPs) are commonly employed to achieve enantioseparation. ethernet.edu.et
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. A specific HPLC method was developed for the simultaneous determination of levomepromazine (B1675116) (methotrimeprazine), its sulfoxide, and another related substance, 2-methoxyphenothiazine (B126182). This method utilized a cellulose tris(4-methylbenzoate) CSP, achieving separation within 10 minutes. bohrium.com
Cyclodextrin-based CSPs are also widely used. Studies on methotrimeprazine itself have shown successful resolution on β-cyclodextrin-bonded columns (e.g., Cyclobond I). bath.ac.uknih.gov Retention times were noted to be significantly longer for methotrimeprazine compared to other unresolved phenothiazines, indicating strong inclusion interactions with the cyclodextrin (B1172386) cavity, which is crucial for enantiorecognition. bath.ac.uk The hydrophobicity of the molecule appears to correlate with the strength of complexation and the degree of enantioselectivity. bath.ac.uk
Gas-Liquid Chromatography (GLC) methods have been developed for the quantitative analysis of methotrimeprazine and its sulfoxide in plasma. nih.gov While these methods are sensitive, their application to the chiral separation of the sulfoxide enantiomers requires the use of a chiral column, a technique that is well-established for many classes of compounds. ethernet.edu.etnih.gov
Table 1: HPLC Conditions for Separation of Methotrimeprazine Sulfoxide and Related Substances bohrium.com
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(4-methylbenzoate) CSP |
| Mobile Phase | 0.1% Diethylamine in Methanol |
| Flow Rate | 1.0 mL/min |
| Run Time | < 10 minutes |
| Detection Limits | 0.002 - 0.005 µg/mL |
Determining the absolute configuration (AC) of the sulfoxide enantiomers is a critical step that follows their successful separation. While X-ray crystallography is the definitive method, obtaining suitable crystals can be challenging. americanlaboratory.com Vibrational optical activity (VOA) techniques, which include Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), have emerged as powerful alternatives for determining the AC of chiral molecules in solution. uantwerpen.beunifesp.br
These techniques are exquisitely sensitive to the three-dimensional structure of molecules. uantwerpen.be The methodology involves comparing the experimentally measured VCD or ROA spectrum of an enantiomer with a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for a known configuration (R or S). nih.govschrodinger.com A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. americanlaboratory.comresearchgate.net
For chiral sulfoxides specifically, VOA is a particularly suitable methodology. uantwerpen.be The sulfoxide group gives rise to characteristic vibrational modes, and its chiral nature leads to distinct VCD and ROA signals. researchgate.net Researchers are working to develop reliable, generalized methods for determining the AC of sulfoxide-containing drugs by building theoretical and experimental spectral databases. uantwerpen.be ROA offers advantages for studying aqueous solutions, as the Raman signal from water is weak, whereas VCD is often complicated by strong water absorption in the infrared region. tandfonline.com
Stereoselective Biotransformation of Methotrimeprazine to its Sulfoxide Metabolitebath.ac.uk
Methotrimeprazine is extensively metabolized in the liver, with sulfoxidation being a major pathway. drugbank.comnih.gov Following oral administration, methotrimeprazine sulfoxide is often found in higher plasma concentrations than the parent drug, suggesting significant first-pass metabolism. nih.gov
The biotransformation of a prochiral sulfide (B99878) to a chiral sulfoxide is often a stereoselective process, catalyzed primarily by cytochrome P450 (CYP) monooxygenases and flavin-containing monooxygenases (FMOs). mdpi.com For example, studies on the anti-inflammatory drug sulindac (B1681787) have shown that human FMOs stereoselectively oxidize the sulfide metabolite to the (R)-sulfoxide enantiomer with high enantiomeric excess. mdpi.com Similarly, the metabolism of other phenothiazines is known to be stereoselective. tandfonline.com
Given that the enzymes responsible for sulfoxidation are chiral, it is highly probable that the biotransformation of methotrimeprazine to its sulfoxide is stereoselective, leading to unequal concentrations of the (R)- and (S)-sulfoxide enantiomers in plasma. The specific enantiomer that is preferentially formed would depend on the specific CYP or FMO isozymes involved in the metabolism.
Conformational Analysis of the Sulfoxide Structure and its Precursorsresearchgate.netnih.govpsu.edu
The three-dimensional conformation of methotrimeprazine and its sulfoxide metabolite influences their interaction with biological targets. The flexible phenothiazine ring system and the aliphatic side chain can adopt multiple low-energy conformations. nih.gov
Conformational analysis can be performed using a combination of experimental techniques and computational modeling. VCD and ROA are not only useful for determining absolute configuration but are also highly sensitive to the conformational equilibria of molecules in solution. uantwerpen.benih.gov By analyzing the VOA spectra, researchers can gain insight into the dominant conformations of the sulfoxide and its precursor. researchgate.net Computational methods, such as those used in drug screening studies, can calculate the potential energy of numerous conformations to identify the most stable structures. nih.gov The conformation of the precursor, methotrimeprazine, has been subject to such analysis. nih.gov These same principles and techniques are directly applicable to the conformational analysis of its sulfoxide metabolite to understand its structure-activity relationship.
Table 2: List of Compounds Mentioned
| Compound Name | CAS Number |
|---|---|
| rac Methotrimeprazine-d6 Sulfoxide | Not specified |
| Methotrimeprazine | 60-99-1 |
| Methotrimeprazine Sulfoxide | 7052-08-6 medkoo.com |
| Levomepromazine | 60-99-1 |
| Dextromepromazine | 3546-03-0 |
| 2-Methoxyphenothiazine | 1775-95-7 |
| Sulindac | 38194-50-2 |
| Thioridazine | 50-52-2 |
Applications As an Analytical Reference Standard
Development of Quantitative Bioanalytical Methods (e.g., LC-MS/MS)
The development of sensitive and selective quantitative bioanalytical methods is essential for determining the concentration of drugs and their metabolites in biological fluids. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity, specificity, and speed.
Stable isotope-labeled compounds are the preferred internal standards in LC-MS/MS assays because they share near-identical physicochemical properties with the analyte of interest. rac Methotrimeprazine-d6 Sulfoxide (B87167), being a deuterated analog of the primary metabolite of methotrimeprazine, serves as an excellent internal standard for the simultaneous quantification of both methotrimeprazine and its sulfoxide metabolite.
During sample preparation and analysis, the internal standard is added at a known concentration to both calibration standards and unknown samples. It co-elutes with the analyte during chromatography and is detected by the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, any variations that may occur during the analytical process, such as extraction inconsistencies, matrix effects, or instrument fluctuations, can be effectively normalized. This ensures a high degree of accuracy and precision in the final concentration determination.
Principle of Isotope Dilution Mass Spectrometry: The use of a stable isotope-labeled internal standard like rac Methotrimeprazine-d6 Sulfoxide is based on the principle of isotope dilution mass spectrometry. This method relies on the assumption that the analyte and the internal standard behave identically during sample processing and analysis. The mass difference between the deuterated standard and the native analyte allows for their distinct detection by the mass spectrometer, while their chemical similarity ensures that they are affected similarly by any experimental variations.
For a bioanalytical method to be considered reliable and reproducible, it must undergo a rigorous validation process as per regulatory guidelines. The use of this compound as an internal standard is instrumental in meeting the stringent criteria for these validation parameters.
| Validation Parameter | Description | Role of this compound |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Helps to establish a consistent response ratio across the calibration range, ensuring a reliable standard curve. |
| Accuracy | The closeness of the measured value to the true value. | By compensating for variability, it ensures that the calculated concentrations are a true reflection of the actual amount of analyte in the sample. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. | Minimizes the impact of random errors, leading to low coefficients of variation (%CV) for repeated measurements. |
| Matrix Effects | The alteration of ionization efficiency of the analyte by co-eluting substances from the biological matrix. | As the internal standard is chemically identical, it experiences the same matrix effects as the analyte, allowing for accurate correction of the signal. |
| Recovery | The efficiency of the extraction process in recovering the analyte from the biological matrix. | The recovery of the internal standard is assumed to be the same as the analyte, providing a means to correct for any losses during sample preparation. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | By being subjected to the same conditions, the internal standard can help to assess and correct for any degradation of the analyte during the analytical process. |
Role in Metabolite Identification and Quantification in Complex Biological Matrices
This compound can be used as a reference standard to confirm the identity of the sulfoxide metabolite in biological samples. By comparing the retention time and mass spectral fragmentation pattern of the metabolite peak with that of the labeled standard, analysts can confidently identify its presence. Furthermore, once identified, the deuterated standard enables accurate quantification of the metabolite, even at low concentrations, in complex matrices such as plasma, urine, and tissue homogenates.
Contribution to Pre-clinical Pharmacokinetic Studies and Disposition Profiling
Pre-clinical pharmacokinetic studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. These studies provide critical information for determining the safety and efficacy of a new drug candidate.
The use of this compound in bioanalytical methods allows for the precise and accurate measurement of both the parent drug (methotrimeprazine) and its sulfoxide metabolite over time following administration. This data is essential for constructing pharmacokinetic profiles and calculating key parameters such as:
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. |
| Tmax | Time at which the Cmax is observed. |
| AUC (Area Under the Curve) | The integral of the concentration-time curve, representing the total drug exposure over time. |
| t1/2 (Half-life) | The time required for the concentration of the drug to be reduced by half. |
| Clearance | The rate at which the drug is removed from the body. |
| Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
By enabling the reliable quantification of methotrimeprazine and its sulfoxide metabolite, this compound plays a vital role in elucidating the complete disposition profile of the drug, contributing to a comprehensive understanding of its behavior in a biological system.
Pre Clinical Pharmacological and Biochemical Characterization of Methotrimeprazine Sulfoxide
In Vitro Receptor Binding Affinity Studies (e.g., Dopamine (B1211576) Receptors, Histamine (B1213489) Receptors)
In vitro studies have been crucial in elucidating the pharmacological profile of methotrimeprazine sulfoxide (B87167), revealing a significant alteration in receptor binding affinity compared to its parent compound, methotrimeprazine.
Ligand binding assays are fundamental in determining the affinity of a compound for specific receptors. For phenothiazine (B1677639) metabolites, these assays have typically involved radioligands to quantify the displacement by the test compound at various receptors. For instance, [³H]spiperone has been utilized to assess binding to dopamine D2 receptors, while [³H]WB 4101 has been used for alpha-1 adrenoceptors. nih.gov
Studies have demonstrated that methotrimeprazine sulfoxide is largely inactive at dopamine D2 receptors. nih.gov While the parent compound, methotrimeprazine, shows potent antagonism at dopamine, serotonin (B10506), histamine, and adrenergic receptors, the sulfoxide metabolite exhibits a much more selective and significantly attenuated binding profile. drugbank.comgoogle.com Research indicates that the sulfoxide metabolite's binding is most significant at histamine and α1-adrenergic receptors, although its affinity is still generally lower than the parent drug. google.com
A comparative analysis reveals a stark contrast in the receptor binding profiles of methotrimeprazine and its sulfoxide metabolite. Methotrimeprazine is a potent antagonist at a wide array of receptors, which contributes to its therapeutic effects and side effect profile. google.com Upon metabolism to its sulfoxide form, there is a substantial loss of affinity for dopamine and serotonin receptors. google.com
Specifically, receptor binding studies have shown that methotrimeprazine sulfoxide possesses virtually no affinity for dopamine D2 and D3 receptors, or for serotonin 5-HT₂ₐ and 5-HT₂c receptors. google.com This is in sharp contrast to both the parent compound, methotrimeprazine, and its other major metabolite, N-desmethyl methotrimeprazine, which both retain high affinity for these receptors. google.com However, the sulfoxide metabolite does retain some activity at alpha-adrenergic receptors, showing greater relative activity at these sites compared to its negligible activity at dopamine receptors. nih.gov This dramatic shift in the binding profile upon sulfoxidation is considered a key reason for the loss of neuroleptic potency of the metabolite. nih.gov
| Receptor Subtype | Methotrimeprazine (Parent Compound) Ki (nM) | Methotrimeprazine Sulfoxide (Metabolite) Ki (nM) | N-desmethyl Methotrimeprazine (Metabolite) Ki (nM) |
| Dopamine D₂ | 8 | Essentially no affinity | 17 |
| Dopamine D₃ | 4 | Essentially no affinity | 5 |
| Serotonin 5-HT₂ₐ | <4 | Essentially no affinity | <4 |
| Serotonin 5-HT₂c | 8 | Essentially no affinity | 9 |
| Alpha-1 Adrenergic | High Affinity | Moderate Affinity | High Affinity |
| Histamine H₁ | High Affinity | Significant Affinity | High Affinity |
This table provides a comparative overview of the binding affinities (Ki values) for methotrimeprazine and its key metabolites. Data is compiled from patent information and pharmacological studies. google.comnih.gov "Essentially no affinity" indicates that the binding was negligible in the assays performed.
Enzymatic Activity Modulation (e.g., Inhibition or Activation of Relevant Enzymes)
The formation of methotrimeprazine sulfoxide is a result of enzymatic activity, specifically through the process of S-oxidation catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being the primary isoform responsible. While the enzymatic pathways leading to the creation of the sulfoxide are well-documented, there is limited available scientific literature detailing the direct modulatory effects of methotrimeprazine sulfoxide itself on enzymatic activity.
The parent compound, methotrimeprazine, is known to be a potent inhibitor of CYP2D6. medchemexpress.com However, studies focusing on whether the sulfoxide metabolite shares this inhibitory property, or if it inhibits or activates other enzymes, are not extensively reported in the current body of scientific research.
Molecular Modeling and Computational Chemistry of Sulfoxide-Receptor Interactions
Molecular modeling and computational chemistry have provided significant insights into why sulfoxidation leads to a loss of neuroleptic activity. These studies have examined the structural and energetic changes that occur with the addition of the sulfoxide group.
Quantum mechanics and molecular mechanics calculations have further explored the potential energies and electrostatic potentials of these molecules. nih.gov These computational studies have shown that in the sulfoxide metabolites, there is a stronger negative electrostatic potential around the phenothiazine ring system compared to the parent drug. nih.gov This increased negative potential is hypothesized to weaken the electrostatic interactions between the metabolite and negatively charged domains within the binding pockets of dopamine receptors, thus explaining the observed decrease in binding affinity and biological activity. nih.gov
The analysis of methotrimeprazine and its sulfoxide metabolite has contributed to the understanding of the structure-activity relationships (SAR) for phenothiazine drugs. The key finding is that the introduction of a sulfoxide group at the sulfur atom of the phenothiazine ring is the primary cause for the loss of neuroleptic potency. nih.gov
Influence on Cellular Pathways in In Vitro Systems (e.g., Cell Line Studies, without clinical outcome focus)biorxiv.org
Currently, there is a notable lack of specific research data detailing the influence of rac Methotrimeprazine-d6 Sulfoxide on cellular pathways in in vitro systems. However, extensive research has been conducted on its non-deuterated parent compound, Methotrimeprazine (also known as Levomepromazine), and its primary metabolite, Methotrimeprazine Sulfoxide. These studies provide foundational insights into the potential cellular activities of its deuterated analog.
In vitro studies using various cell lines have demonstrated that Methotrimeprazine and its sulfoxide metabolite can influence several key cellular pathways, particularly those involved in cellular stress responses and intercellular signaling.
One of the significant observed effects is the induction of autophagy, a cellular process of degradation and recycling of cellular components. In studies on mouse neuroblastoma (Neuro2a) cells and primary cortical neurons, Methotrimeprazine was shown to be a potent inducer of autophagy that is independent of the mTOR (mammalian target of rapamycin) signaling pathway. embopress.orgnih.govresearchgate.netiiarjournals.org This is a critical finding as the mTOR pathway is a central regulator of cell growth, proliferation, and survival. The induction of autophagy by Methotrimeprazine was found to be dependent on its ability to cause endoplasmic reticulum (ER) stress through the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) channel. iiarjournals.org This inhibition disrupts calcium homeostasis within the ER, triggering the unfolded protein response (UPR) and subsequently leading to autophagy.
Furthermore, research has indicated that phenothiazines, the class of compounds to which Methotrimeprazine belongs, can modulate the activity of P-glycoprotein (P-gp), a transmembrane efflux pump. nih.gov In studies utilizing mouse lymphoma and COLO 320 cells, Methotrimeprazine maleate (B1232345) was observed to modulate the intracellular accumulation of rhodamine 123, a P-gp substrate. nih.gov This suggests an influence on cellular transport mechanisms, which could have broader implications for cellular function.
Additionally, upon exposure to UV-A and UV-B radiation, Methotrimeprazine undergoes photo-oxidation to form Methotrimeprazine Sulfoxide. ingentaconnect.com In vitro phototoxicity studies have shown that this process can lead to photohemolysis of human erythrocytes and lipid peroxidation, indicating an interaction with and disruption of cellular membrane integrity under specific light-exposed conditions. ingentaconnect.com
Emerging Research Perspectives and Methodological Advancements
Novel Synthetic Methodologies for Deuterated Chiral Sulfoxides
The synthesis of deuterated chiral sulfoxides like rac Methotrimeprazine-d6 Sulfoxide (B87167) presents a dual challenge: the stereoselective creation of the sulfoxide center and the specific incorporation of deuterium (B1214612) atoms.
Recent advancements in synthetic organic chemistry have provided several powerful strategies to produce enantiomerically enriched sulfoxides. Key approaches include:
Asymmetric Oxidation: The direct oxidation of a prochiral sulfide (B99878) is a common method. Chiral transition-metal catalysts, often paired with ligands like diethyl tartrate, BINOL, or salen, are widely used to achieve high enantioselectivity. nih.gov
Chiral Auxiliaries: The Andersen-Mislow method, a classic and still widely applied strategy, involves the reaction of an organometallic reagent with a diastereomerically pure menthyl sulfinate ester. nih.govsci-hub.se This approach proceeds with complete inversion of stereochemistry at the sulfur atom, providing a reliable route to chiral aryl sulfoxides. sci-hub.se
Kinetic Resolution: Dynamic Kinetic Resolution (DKR) has emerged as an efficient strategy. For instance, carbene-catalyzed DKR has been used for the synthesis of chiral sulfoxides, taking advantage of intramolecular forces like chalcogen bonds to guide the reaction. nih.govnih.gov Rhodium-catalyzed C-H activation followed by enantioselective alkynylation also represents a modern approach to achieving kinetic resolution of sulfoxides. rsc.org
The introduction of deuterium labels, such as the d6-label in rac Methotrimeprazine-d6 Sulfoxide, is typically achieved by using a deuterated starting material or reagent. For example, a direct trideuteromethylation of sulfenate ions using deuterated methyl tosylate (CD3OTs) can produce trideuteromethyl sulfoxides. organic-chemistry.org The synthesis of complex deuterated molecules often requires a multi-step process that is more challenging than the synthesis of the unlabeled parent compound. nih.gov
| Synthetic Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Asymmetric Oxidation | Direct oxidation of a prochiral sulfide using a chiral catalyst system. | Utilizes transition metals (e.g., Ti, V, Cu) with chiral ligands (e.g., BINOL, salen). | nih.gov |
| Andersen-Mislow Method | Nucleophilic displacement on a diastereomerically pure menthyl sulfinate ester. | Proceeds with complete stereochemical inversion at the sulfur center. | nih.govsci-hub.se |
| Dynamic Kinetic Resolution (DKR) | Resolution process where the rapidly equilibrating racemic starting material is converted to a single enantiomer of the product. | Can be catalyzed by N-heterocyclic carbenes or transition metals like rhodium. | nih.govnih.govrsc.org |
| Deuterium Labeling | Incorporation of deuterium atoms into the molecular structure. | Often achieved using deuterated reagents (e.g., CD3OTs) or precursors. | organic-chemistry.org |
Advanced Spectroscopic Techniques for Isotope and Stereochemical Analysis
The structural confirmation of a complex molecule like this compound requires sophisticated analytical techniques capable of verifying both its isotopic labeling and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.
Stereochemical Analysis: Determining the absolute configuration of chiral sulfoxides can be achieved using chiral NMR shift reagents, such as α-methoxyphenylacetic acid (MPA) or Pirkle's alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol). sci-hub.segsartor.org These reagents form diastereomeric complexes with the sulfoxide enantiomers, leading to separate, distinguishable signals in the ¹H NMR spectrum, which allows for the determination of enantiomeric excess. sci-hub.se
Isotope Analysis: Deuterium (²H) NMR is a powerful tool for analyzing highly deuterated compounds. sigmaaldrich.com It directly observes the deuterium signals, confirming the location and, under proper conditions, the quantitation of the deuterium labels. sigmaaldrich.com Furthermore, deuterium substitution induces small but measurable isotope shifts in the ¹³C NMR spectrum of neighboring quaternary carbons, which can also be used to quantify the degree of deuteration. nih.gov
Mass Spectrometry (MS) is indispensable for isotopic analysis.
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and verify the mass increase corresponding to the incorporated deuterium atoms. vedomostincesmp.ru
Tandem mass spectrometry (LC-MS/MS) is the standard for quantitative analysis, where the deuterated compound serves as an ideal internal standard. metsol.comhilarispublisher.com The mass difference between the labeled standard and the unlabeled analyte allows for precise and accurate quantification, even in complex biological matrices. iris-biotech.de
| Technique | Application | Information Obtained | Reference |
|---|---|---|---|
| ¹H NMR with Chiral Shift Reagents | Stereochemical Analysis | Enantiomeric excess and absolute configuration of chiral sulfoxides. | sci-hub.segsartor.org |
| ²H NMR | Isotope Analysis | Direct detection, localization, and quantification of deuterium labels. | sigmaaldrich.com |
| ¹³C NMR | Isotope Analysis | Quantification of deuterium via isotope shifts on adjacent quaternary carbons. | nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic & Structural Confirmation | Accurate mass measurement to confirm isotopic incorporation and elemental formula. | vedomostincesmp.ru |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative Analysis | Precise quantification of the analyte using the deuterated compound as an internal standard. | metsol.comhilarispublisher.com |
Integrated Omics Approaches (e.g., Metabolomics, Proteomics) in Conjunction with Isotope Labeling
Isotopically labeled standards are fundamental to quantitative "omics" studies, enabling accurate measurement of changes in metabolites and proteins.
In Metabolomics , stable isotope-labeled compounds like this compound are the gold standard for absolute quantification. nih.gov The isotope dilution method, where a known amount of the labeled standard is spiked into a sample, allows for the precise determination of the corresponding endogenous analyte's concentration. mdpi.com This approach corrects for variations in sample preparation and instrument response, making it highly reliable for tracking metabolic pathways and identifying biomarkers. metsol.comiris-biotech.de Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have also been adapted for metabolomics to trace the flux through metabolic pathways. mdpi.comrsc.org
In Proteomics , stable isotope labeling is a key technique for quantitative analysis of protein expression. nih.gov Methods such as SILAC, Isotope-Coded Affinity Tags (ICAT), and Tandem Mass Tags (TMT) use isotopic labels to create unique mass signatures for peptides from different samples (e.g., control vs. treated). creative-proteomics.comckisotopes.comwashington.edu When the samples are combined and analyzed by MS, the relative signal intensities of the light and heavy isotope-coded peptides allow for accurate quantification of changes in protein abundance. ckisotopes.comoup.com Integrating these proteomic techniques with metabolomic data provides a holistic, systems-level understanding of cellular responses to stimuli like drug administration. creative-proteomics.com
Computational Predictions for Metabolism and Pharmacological Activity
Computational, or in silico, methods are increasingly used in the early stages of drug discovery to predict the metabolic fate and activity of new chemical entities, saving significant time and resources. tandfonline.comresearchgate.net These approaches can be broadly categorized as ligand-based and structure-based. nih.govacs.org
For a compound like Methotrimeprazine, computational tools can predict:
Sites of Metabolism (SoMs): Algorithms based on machine learning, expert systems, or quantum mechanical simulations can identify the atoms within a molecule most likely to undergo metabolic transformation. tandfonline.comnih.gov This helps in understanding metabolic stability and anticipating potential metabolites.
Metabolite Structures: Rule-based systems, which contain libraries of known biotransformations, can predict the structures of likely phase I and II metabolites. acs.orgnih.gov For Methotrimeprazine, this would include predicting the formation of the sulfoxide and other metabolic products.
Pharmacological Activity: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations can predict the biological activity of a parent drug and its metabolites. tandfonline.comresearchgate.net By modeling the interaction of the compound with its target receptors, these methods can help to assess whether metabolites like Methotrimeprazine Sulfoxide retain or lose pharmacological activity.
Research in Reference Standard Development and Quality Control
The reliability of analytical data, particularly in regulated environments, depends heavily on the quality of the reference standards used. clearsynth.com The development of deuterated standards like this compound involves rigorous synthesis and purification, followed by comprehensive quality control.
Key aspects of reference standard development and QC include:
High Purity: The chemical and isotopic purity of the standard is paramount. The synthesis must be designed to minimize impurities, and the final product is typically purified using techniques like chromatography. vedomostincesmp.ru
Accurate Isotopic Enrichment: The degree and location of isotopic labeling must be accurately determined and controlled. While deuterium is a cost-effective label, its placement is critical to avoid back-exchange in solution or during analysis. hilarispublisher.comsigmaaldrich.com Stable, non-exchangeable positions are preferred.
Stability: The long-term stability of the standard under various storage conditions must be assessed to ensure its integrity over time. nih.gov
Comprehensive Characterization: A suite of analytical techniques, including NMR (¹H, ¹³C, ²H), HRMS, and chromatography (HPLC, GC), is used to confirm the structure, identity, purity, and isotopic enrichment of the standard. vedomostincesmp.ru
Recent research in QC for isotope labeling experiments focuses on developing sophisticated data analysis frameworks, such as using machine learning to filter out low-quality mass spectra, thereby increasing the reliability of quantitative results. researchgate.netnih.gov
Q & A
Q. What validated analytical methods are available for quantifying rac Methotrimeprazine-d6 Sulfoxide in biological matrices?
Gas-liquid chromatography (GLC) with flame-ionization detection has been successfully applied to quantify methotrimeprazine and its sulfoxide in plasma. For a 6-ml sample, the method achieves sensitivities of 2–3 ng/mL for unmetabolized drug and 4–5 ng/mL for the sulfoxide, with coefficients of variation (CV) of 8–15% across 10–100 ng/mL concentrations . Researchers should validate this method for deuterated analogs by adjusting extraction protocols and confirming deuterium stability under analytical conditions.
Q. How should researchers handle this compound to ensure safety and compliance?
Follow protocols for deuterated solvents like dimethyl sulfoxide-d6:
- Conduct hazard assessments (e.g., reactivity, toxicity) and document control measures (e.g., Schlenk line use, inert atmospheres).
- Obtain approval from the principal investigator (PI) for novel reaction conditions lacking literature precedent.
- Report unexpected occurrences (e.g., temperature spikes, phase changes) to the PI and revise SOPs .
Q. What purity standards and impurity thresholds are critical for this compound in pharmacokinetic studies?
Pharmacopeial guidelines for sulfoxide analogs recommend limiting total impurities to ≤0.1% via gas chromatography. For deuterated compounds, ensure isotopic purity (>98% deuterium incorporation) using mass spectrometry and validate against reference standards .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound with high enantiomeric purity?
Use factorial design to test variables like temperature, solvent polarity, and catalyst loading. For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 25 | 50 |
| Solvent (DMF:H2O) | 9:1 | 1:1 |
| Catalyst (mol%) | 0.5 | 2.0 |
| Analyze enantiomeric excess (EE) via chiral HPLC and apply response surface methodology to identify optimal conditions . |
Q. How should contradictory pharmacokinetic data (e.g., plasma sulfoxide levels exceeding parent drug) be interpreted?
In patients, sulfoxide metabolites often accumulate due to prolonged half-lives or saturation of elimination pathways. Use compartmental modeling (e.g., NONMEM) to differentiate between linear and nonlinear kinetics. Validate assumptions using steady-state plasma samples and metabolite-specific assays .
Q. What strategies mitigate batch-to-batch variability in deuterated sulfoxide synthesis?
- Implement quality-by-design (QbD) principles: Define critical quality attributes (CQAs) like isotopic purity and reaction yield.
- Use process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR for intermediate tracking).
- Cross-validate batches via orthogonal methods (NMR for structural integrity, LC-MS for isotopic distribution) .
Q. How can researchers model the tissue distribution of this compound in preclinical studies?
Apply physiologically based pharmacokinetic (PBPK) modeling using parameters like logP, plasma protein binding, and tissue-to-plasma partition coefficients. Validate predictions against experimental data from autoradiography or mass spectrometry imaging (MSI) in rodent models .
Methodological Guidance for Data Reporting
- Results Section : Organize data by research question (e.g., "Sensitivity of GLC for Sulfoxide Quantification") and use tables/figures with descriptive titles (e.g., "Table 1: Intraday Precision of this compound Assay") .
- Discussion Section : Address limitations (e.g., "Deuterium exchange in acidic conditions may affect assay accuracy") and propose mitigation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
